molecular formula C10H10O5 B1295892 Dimethyl 2-hydroxyterephthalate CAS No. 6342-72-9

Dimethyl 2-hydroxyterephthalate

Cat. No.: B1295892
CAS No.: 6342-72-9
M. Wt: 210.18 g/mol
InChI Key: CJOJIAKIRLKBOO-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxyterephthalate is an organic compound with the chemical formula C10H10O5. It is also known as 2-hydroxy-terephthalic acid dimethyl ester. This compound is typically found as a white crystalline solid or a colorless solid and is soluble in organic solvents such as ethers, alcohols, and esters. It is relatively stable under standard conditions and is used as an intermediate in the synthesis of various organic compounds .

Scientific Research Applications

Dimethyl 2-hydroxyterephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of high-performance polyester resins and functional polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of coatings, adhesives, and optical materials.

Mechanism of Action

Target of Action

Dimethyl 2-hydroxyterephthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .

Mode of Action

The compound interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference at the intracellular level can lead to the onset of neurological disorders .

Biochemical Pathways

Phthalates, including this compound, can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process

Pharmacokinetics

It’s known that the compound has a melting point of 92-93 °c and a predicted boiling point of 3276±220 °C . Its density is predicted to be 1.284±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to neurological disorders. Exposure to this compound has been associated with disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and detection in various environmental media have become significant issues in recent decades . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

The safety information for Dimethyl 2-hydroxyterephthalate indicates that it is classified under GHS07. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Dimethyl 2-hydroxyterephthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is esterase. Esterases catalyze the hydrolysis of ester bonds, leading to the formation of the corresponding alcohol and acid. In the case of this compound, esterase-mediated hydrolysis results in the formation of 2-hydroxyterephthalic acid and methanol. This interaction is crucial for understanding the metabolic pathways and degradation processes of this compound in biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound has been observed to modulate the activity of key signaling molecules, such as protein kinases, which play a critical role in regulating cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. One of the primary mechanisms is the binding of this compound to the active site of esterase enzymes, resulting in the inhibition of their catalytic activity. This inhibition can lead to the accumulation of ester substrates and a subsequent alteration in metabolic flux. Furthermore, this compound has been shown to induce the expression of genes involved in antioxidant defense, suggesting a role in modulating cellular redox status .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular metabolism, including alterations in energy production and oxidative stress levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant impact on overall health and cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These findings highlight the importance of dosage considerations in the application of this compound in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with esterase enzymes. The hydrolysis of this compound by esterases leads to the formation of 2-hydroxyterephthalic acid, which can further undergo metabolic transformations. These transformations include conjugation reactions with glucuronic acid or sulfate, facilitating the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and signaling molecules. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxyterephthalate can be synthesized through the reaction of methyl 4-hydroxybenzoate with sodium hypochlorite under alkaline conditions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Dimethyl 2-hydroxyterephthalate can be compared with other similar compounds such as:

The presence of the hydroxyl group in this compound makes it unique and more versatile in various chemical reactions and applications.

Properties

IUPAC Name

dimethyl 2-hydroxybenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJIAKIRLKBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286599
Record name Dimethyl 2-hydroxyterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-72-9
Record name 6342-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46640
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2-hydroxyterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-terephthalic acid dimethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dimethyl 2-hydroxyterephthalate in the context of wintergreen oil?

A1: this compound serves as a crucial marker for identifying adulteration in wintergreen oil. This compound is not naturally present in genuine wintergreen oil, which is primarily composed of methyl salicylate. The presence of this compound indicates the addition of synthetic methyl salicylate, which is often used to economically adulterate the more expensive natural oil. [, ]

Q2: How does the presence of this compound vary depending on the starting material used for methyl salicylate synthesis?

A2: Interestingly, the detection of this compound is dependent on the precursor used in methyl salicylate synthesis. While it serves as a reliable marker when salicylic acid is the starting material, it is absent when acetylsalicylic acid is used. This highlights the importance of considering different synthetic routes when developing authentication strategies. []

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